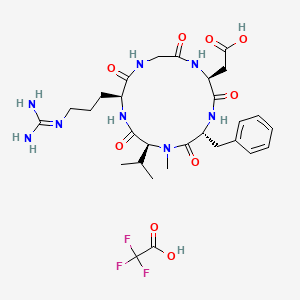

西林吉肽三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

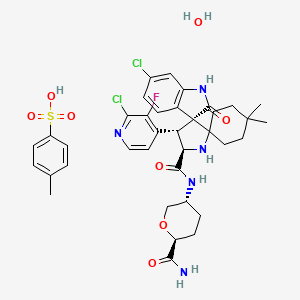

Cilengitide trifluoroacetate is a compound with the molecular formula C29H41F3N8O9 . It is a potent integrin inhibitor for αvβ3 receptor and αvβ5 receptor . It is also known by other names such as EMD 121974 and NSC 707544 .

Synthesis Analysis

Cilengitide was developed in the early 90s by a novel procedure, the spatial screening . This strategy resulted in c(RGDfV), the first superactive αvβ3 inhibitor . This cyclic peptide was later modified by N-methylation of one peptide bond to yield an even greater antagonistic activity in c(RGDf(N Me)V) .Chemical Reactions Analysis

Cilengitide, an αvβ3-integrin inhibitor, has been shown to inhibit cell viability and induce apoptosis in melanoma cell lines . It also decreased PD-L1 expression by reducing STAT3 phosphorylation in two melanoma cell lines .Physical and Chemical Properties Analysis

Cilengitide trifluoroacetate has a molecular weight of 702.7 g/mol . Its IUPAC name is 2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid .科学研究应用

整合素αvβ5抑制剂

西林吉肽三氟乙酸盐已被用作整合素αvβ5的抑制剂 {svg_1}. 整合素是α和β链的异二聚体 {svg_2}.

血管靶向剂 (VTA)

西林吉肽是一种血管靶向剂 (VTA),它作为整合素拮抗剂 {svg_3}. 它选择性地阻断αvβ3和αvβ5整合素的激活 {svg_4}.

抗肿瘤活性

西林吉肽在多形性胶质母细胞瘤中表现出抗肿瘤活性 {svg_5}. 鉴于这种脑肿瘤的侵略性,这是一个重要的应用。

改善缺血介导的血管正常化和血流灌注

研究表明,用西林吉肽拮抗αvβ3整合素可改善缺血介导的血管正常化和血流灌注 {svg_6}. 这可能在治疗周围动脉疾病中具有潜在的应用 {svg_7}.

巨噬细胞浸润和极化的调节

发现用西林吉肽抑制αVβ3整合素可以调节缺血诱导的血管生成,可能是通过对巨噬细胞浸润和极化的影响 {svg_8}. 这表明αVβ3整合素抑制在血管生成调节中的新作用 {svg_9}.

抑制肿瘤生长、侵袭和血管生成

推测西林吉肽可以抑制肿瘤生长、侵袭和血管生成 {svg_10}. 这使其成为癌症治疗的有希望的候选药物,特别是在恶性神经胶质瘤的背景下 {svg_11}.

作用机制

Target of Action

Cilengitide trifluoroacetate is a potent and selective inhibitor of the αvβ3 and αvβ5 integrin receptors . These integrins are transmembrane receptors that play crucial roles in cell-to-cell and cell-extracellular matrix interactions .

Mode of Action

Cilengitide trifluoroacetate functions as an integrin antagonist. It is a cyclized Arg-Gly-Glu (RGD)-containing pentapeptide that selectively blocks the activation of the αvβ3 and αvβ5 integrins . This interaction with its targets leads to changes in cell adhesion, a critical process in angiogenesis and tumor growth .

Biochemical Pathways

It is known that the drug disrupts cell-ecm interactions, which are mediated by the αvβ3 and αvβ5 integrins . This disruption can lead to downstream effects such as the inhibition of angiogenesis, a critical process in tumor growth and metastasis .

Pharmacokinetics

It is known that the compound exhibits species-specific renal and biliary secretion . In humans, most of the dose is recovered in urine as unchanged drug .

Result of Action

Cilengitide trifluoroacetate exhibits antitumor activity in glioblastoma multiforme tumors . It has been reported to disrupt VE-cadherin localization at cellular contacts and increase endothelial monolayer permeability . These effects are potentially relevant to the clinical use of cilengitide as an anticancer agent .

安全和危害

未来方向

生化分析

Biochemical Properties

Cilengitide trifluoroacetate interacts with the αvβ3 and αvβ5 integrin receptors, inhibiting their function . The IC50 values for these interactions are 4 nM and 79 nM, respectively . By binding to these integrins, Cilengitide trifluoroacetate disrupts the interactions between cells and the extracellular matrix, affecting various biochemical reactions .

Cellular Effects

Cilengitide trifluoroacetate has been shown to have significant effects on various types of cells. For instance, it inhibits the adhesion of cancer cells to the extracellular matrix, a critical step in tumor metastasis . It also disrupts VE-cadherin localization at cellular junctions and enhances permeability in endothelial cells . Furthermore, it has been found to induce apoptosis in laryngeal cancer cells .

Molecular Mechanism

The molecular mechanism of action of Cilengitide trifluoroacetate involves its binding to the αvβ3 and αvβ5 integrin receptors . This binding inhibits the function of these integrins, disrupting cell adhesion to the extracellular matrix . Additionally, Cilengitide trifluoroacetate has been found to inhibit TGF-β-induced fibronectin gene expression and reduce the accumulation of mRNAs and protein for fibronectin and collagen type I .

Dosage Effects in Animal Models

In animal models, the effects of Cilengitide trifluoroacetate have been observed to vary with different dosages

属性

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJCSACXAPYNTG-LOPTWHKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F3N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)